4,5-Dibromo-2-nitroaniline

描述

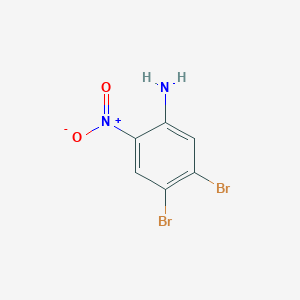

4,5-Dibromo-2-nitroaniline (CAS: Not explicitly provided; molecular formula: C₆H₃Br₂N₂O₂) is a halogenated nitroaniline derivative synthesized through a multi-step process involving bromination, acetylation, nitration, and hydrolysis. Its synthesis starts with 3-bromoaniline, which undergoes sequential bromination and nitration to yield the final product with a total yield of 51% .

This compound serves as a precursor in pharmaceutical research, particularly in synthesizing dihydroquinoxalinone derivatives for biological evaluation . Its reactivity, such as hydrogenation with Raney Nickel under 55 psi H₂, demonstrates its utility in generating reduced intermediates for further functionalization .

属性

分子式 |

C6H4Br2N2O2 |

|---|---|

分子量 |

295.92 g/mol |

IUPAC 名称 |

4,5-dibromo-2-nitroaniline |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 |

InChI 键 |

QIDSVLUIWDDFKL-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])N |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

4,5-Dibromo-2-nitroaniline belongs to a class of halogenated nitroanilines. Key structural analogs include compounds with varying halogen substituents (Br vs. Cl), positional isomers, and derivatives with additional functional groups. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparison Points

Substituent Effects :

- Halogen Type : Bromine imparts higher molecular weight and lipophilicity compared to chlorine, influencing solubility and biological activity. For instance, this compound’s bromine substituents enhance steric hindrance, slowing reduction kinetics compared to 4,5-Dichloro-2-nitroaniline .

- Positional Isomerism : 2,4-Dibromo-6-nitroaniline (vs. This compound) exhibits distinct electronic properties due to nitro group placement, altering its reactivity in electrophilic substitutions .

Synthetic Utility :

- This compound is selectively etherified at the C5 position to synthesize diphenyl ethers, a step critical in developing antiviral agents .

- Chlorinated analogs like 4,5-Dichloro-2-nitroaniline are cheaper to produce but less effective in reactions requiring strong electron-withdrawing groups .

Thermal Stability :

- The brominated analog’s higher melting point (197–205°C) vs. unsubstituted nitroanilines (e.g., 2-nitroaniline, mp 70–74°C ) reflects enhanced intermolecular forces from halogen bonds.

Biological Relevance :

- Bromine’s hydrophobicity increases cell membrane penetration, making this compound a preferred intermediate in drug discovery over chlorine analogs .

Research Findings and Discrepancies

- Melting Point Variability : The observed discrepancy in melting points (197–199°C vs. 204–205°C) may arise from polymorphic forms or impurities during synthesis .

- Hydrogenation Efficiency : this compound requires Raney Nickel and high-pressure H₂ for reduction, whereas dichloro analogs react under milder conditions due to smaller halogen size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。